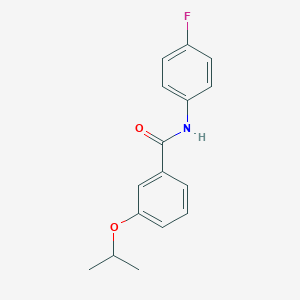

N-(4-fluorophenyl)-3-isopropoxybenzamide

Descripción

N-(4-fluorophenyl)-3-isopropoxybenzamide is a benzamide derivative characterized by a 3-isopropoxy substitution on the benzamide core and an N-linked 4-fluorophenyl group. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and binding affinity, while the isopropoxy group contributes to steric and electronic modulation of the benzamide scaffold .

Propiedades

Fórmula molecular |

C16H16FNO2 |

|---|---|

Peso molecular |

273.3 g/mol |

Nombre IUPAC |

N-(4-fluorophenyl)-3-propan-2-yloxybenzamide |

InChI |

InChI=1S/C16H16FNO2/c1-11(2)20-15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,1-2H3,(H,18,19) |

Clave InChI |

DTOQBDMBGFWGFO-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |

SMILES canónico |

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(4-fluorophenyl)-3-isopropoxybenzamide, differing primarily in substituent groups and biological activities:

Key Observations:

- Fluorine Substitution : The 4-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl group in and the 4-fluorophenethyl chain in . Fluorine’s electron-withdrawing effects enhance compound stability and influence receptor binding.

- However, flutolanil’s additional trifluoromethyl group may enhance lipophilicity and bioactivity.

- Chlorine vs. Hydroxy Groups : The 3-chloro substituent in may increase potency but reduce solubility compared to hydroxy or alkoxy groups.

Physicochemical Properties and Bioactivity

While explicit data on solubility, LogP, or IC50 values for N-(4-fluorophenyl)-3-isopropoxybenzamide are unavailable, comparisons with analogues suggest:

- Molecular Weight : The target compound likely has a molecular weight between 250–350 g/mol, similar to (231.22) and (293.72).

- Biological Activity : Flutolanil’s fungicidal activity implies that benzamides with alkoxy and fluorinated groups may target fungal enzymes or receptors. The target compound’s 4-fluorophenyl group could similarly enhance target specificity.

Research Implications and Gaps

- Agrochemical Potential: Flutolanil’s success as a fungicide highlights the importance of trifluoromethyl and alkoxy groups in benzamides. The target compound’s 4-fluorophenyl group may offer novel modes of action.

- Medicinal Chemistry : The hydroxy-substituted analogues (e.g., ) could serve as leads for anti-inflammatory or antimicrobial agents, whereas the target compound’s isopropoxy group might optimize pharmacokinetics.

- Data Limitations : The absence of explicit biological data for N-(4-fluorophenyl)-3-isopropoxybenzamide underscores the need for targeted studies on its solubility, stability, and receptor interactions.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.